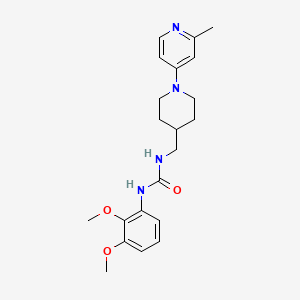
1-(2,3-Dimethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2,3-Dimethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C21H28N4O3 and its molecular weight is 384.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2,3-Dimethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea, with the CAS number 2034530-66-8, is a synthetic compound notable for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, focusing on its pharmacological implications and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C21H28N4O3, with a molecular weight of 384.5 g/mol. The structure features a dimethoxyphenyl group and a piperidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034530-66-8 |
| Molecular Formula | C21H28N4O3 |
| Molecular Weight | 384.5 g/mol |
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, a related piperidine derivative demonstrated enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to conventional chemotherapeutics like bleomycin . The mechanism of action appears to involve apoptosis induction through interaction with specific cellular pathways.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes linked to disease processes. In particular, it may interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the context of neurodegenerative diseases such as Alzheimer's . Such inhibition could potentially lead to improved cognitive function by enhancing acetylcholine levels in the brain.
The biological activity of this compound is primarily attributed to its structural features, which facilitate binding to target proteins. The piperidine ring enhances lipophilicity, allowing better penetration into biological membranes and interaction with intracellular targets. Molecular docking studies suggest that the compound can effectively bind to active sites of specific enzymes, modulating their activity .
In Vivo Studies
In vivo studies have shown promising results regarding the anti-inflammatory effects of related compounds. For example, compounds derived from similar structures exhibited significant inhibition of COX-1 and COX-2 enzymes, leading to reduced inflammation markers in animal models . These findings support the potential use of this compound in treating inflammatory conditions.
Cytotoxicity Assays
Cytotoxicity assays conducted on various cancer cell lines revealed that derivatives of this compound possess varying degrees of activity. The most active derivatives showed IC50 values lower than those of established chemotherapeutic agents, indicating their potential as novel anticancer drugs .
Eigenschaften
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-15-13-17(7-10-22-15)25-11-8-16(9-12-25)14-23-21(26)24-18-5-4-6-19(27-2)20(18)28-3/h4-7,10,13,16H,8-9,11-12,14H2,1-3H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKHBWLUZCSNEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














